molecular formula C17H25NO5S B2717677 4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane CAS No. 1421523-62-7

4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane

Cat. No.: B2717677
CAS No.: 1421523-62-7
M. Wt: 355.45
InChI Key: BEJWACSSFFOROY-UHFFFAOYSA-N
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Description

4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[5.5]undecane core, which is a bicyclic system where two rings share a single atom. The presence of a sulfonyl group and a propoxyphenyl moiety adds to its chemical diversity, making it an interesting subject for various scientific studies.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spiro[5.5]undecane core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the Propoxyphenyl Moiety: The propoxyphenyl group can be attached through nucleophilic substitution reactions, where a propoxyphenyl halide reacts with the spirocyclic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl and propoxyphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    1,7-Dioxaspiro[5.5]undecane: A simpler spirocyclic compound with similar structural features.

    2,4-Dioxa- and 2,4-diazaspiro[5.5]undecanones: Compounds with similar spirocyclic cores but different functional groups.

Uniqueness

4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane is unique due to the combination of its spirocyclic structure, sulfonyl group, and propoxyphenyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-propoxyphenyl)sulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c1-2-10-22-15-3-5-16(6-4-15)24(19,20)18-9-13-23-17(14-18)7-11-21-12-8-17/h3-6H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJWACSSFFOROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCOC3(C2)CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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